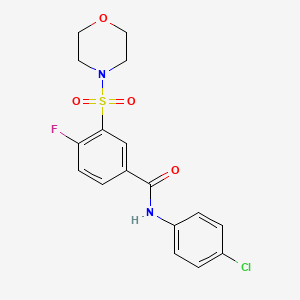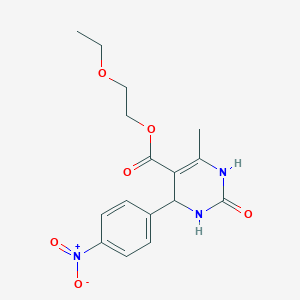
3-amino-6,7,8,8a-tetrahydro-1,1'-binaphthalene-2,2,4(1H)-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2,4(1H)-tricarbonitrile is an organic compound with a complex structure that includes multiple aromatic rings and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2,4(1H)-tricarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthalene Core: The initial step involves the formation of the binaphthalene core through a coupling reaction of naphthalene derivatives.
Introduction of Amino and Nitrile Groups:
Cyclization: The final step often involves cyclization to form the tetrahydro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2,4(1H)-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-amino-6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2,4(1H)-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2,4(1H)-tricarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1,1’-binaphthalene-2,2’-dicarbonitrile
- 6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2’-dicarboxylic acid
Uniqueness
3-amino-6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2,4(1H)-tricarbonitrile is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H18N4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-amino-4-naphthalen-1-yl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C23H18N4/c24-12-20-17-9-3-4-10-19(17)21(23(13-25,14-26)22(20)27)18-11-5-7-15-6-1-2-8-16(15)18/h1-2,5-9,11,19,21H,3-4,10,27H2 |
InChI Key |
WDMWIVMWBDGYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron](/img/structure/B11106875.png)

![N-(4-Chloro-2-methylphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11106881.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)benzenesulfonamide](/img/structure/B11106882.png)
![4-methoxybenzyl (2E)-2-{3-[(4-ethylphenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B11106883.png)
![4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11106888.png)
![2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B11106892.png)

![4-Methylidene-3-(prop-2-en-1-yl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11106910.png)
![4-[3-({(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B11106925.png)

![N-benzyl-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11106940.png)
![4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B11106954.png)

